molecular formula C17H22N4O2S B2697996 2,4,5-trimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide CAS No. 1396807-04-7

2,4,5-trimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2697996
CAS No.: 1396807-04-7
M. Wt: 346.45
InChI Key: JFDMPXSAHUBMGX-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it may inhibit the activity of specific kinases by binding to their active sites, thereby blocking their function . This inhibition can affect various signaling pathways within cells, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-trimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2,4,5-trimethyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-12-8-14(3)16(9-13(12)2)24(22,23)20-15-10-18-17(19-11-15)21-6-4-5-7-21/h8-11,20H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDMPXSAHUBMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CN=C(N=C2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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